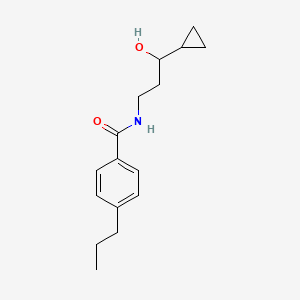

N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzamide

Description

N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzamide is a benzamide derivative characterized by a 4-propyl-substituted aromatic core and a hydroxyl-bearing propyl side chain modified with a cyclopropyl group. This compound’s structural features suggest applications in medicinal chemistry, particularly as a scaffold for drug candidates, given the prevalence of cyclopropane rings in bioactive molecules.

Properties

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-2-3-12-4-6-14(7-5-12)16(19)17-11-10-15(18)13-8-9-13/h4-7,13,15,18H,2-3,8-11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFXEEBFJHTYME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NCCC(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzamide typically involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

Hydroxypropyl Chain Addition: The hydroxypropyl chain is added via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxypropyl group.

Benzamide Formation: The final step involves the formation of the benzamide core through an amidation reaction, where a carboxylic acid derivative reacts with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The benzamide core can be reduced to form an amine.

Substitution: The cyclopropyl group can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzamide serves as a building block for synthesizing more complex molecules . Its structural characteristics facilitate the development of derivatives with tailored properties for specific applications.

Biology

Biologically, this compound is investigated for its potential interactions with biological macromolecules . Research indicates that the hydroxypropyl chain may enhance binding affinity to enzymes or receptors, influencing their activity and leading to various biological effects.

Medicine

In medical research, this compound is being studied for its therapeutic properties , particularly in cancer treatment. Its mechanism of action may involve modulation of protein interactions critical for cellular processes, such as mitosis. For example, compounds targeting polo-like kinase 1 (Plk1) have shown promise in anticancer drug discovery efforts .

Industry

The compound is also utilized in the development of new materials and chemical processes . Its unique reactivity makes it suitable for applications in polymer chemistry and the synthesis of industrial chemicals.

Case Study 1: Anticancer Activity

A study explored the role of this compound in inhibiting Plk1, a target involved in cell division regulation. The findings suggested that derivatives of this compound could potentially serve as effective anticancer agents by disrupting mitotic processes in cancer cells .

Case Study 2: Synthesis of Complex Molecules

Another research project demonstrated the utility of this compound as a precursor in synthesizing novel pharmaceutical compounds. The study highlighted how modifications to the hydroxypropyl chain could lead to enhanced biological activity against specific targets .

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzamide involves its interaction with specific molecular targets. The hydroxypropyl chain and cyclopropyl group may facilitate binding to enzymes or receptors, modulating their activity and leading to various biological effects. The benzamide core can interact with proteins, influencing their function and stability.

Comparison with Similar Compounds

Target Compound: N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzamide

- Key groups : Benzamide core, 4-propyl substituent, hydroxylated propyl side chain with cyclopropyl.

- Hypothesized properties : Enhanced metabolic stability (cyclopropyl), moderate hydrophilicity (hydroxyl), and steric bulk.

Analogous Compounds:

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (C₁₂H₁₇NO₂, MW = 207.27 g/mol) Key groups: 3-methylbenzamide core, N,O-bidentate directing group (hydroxyl and amide). Structural contrast: Lacks cyclopropane but includes a branched hydroxyalkyl chain. Application: Effective in metal-catalyzed C–H bond functionalization due to its directing group .

N-Isopropylbenzamide (C₁₀H₁₃NO, MW = 163.22 g/mol) Key groups: Simple isopropylamine side chain. Structural contrast: Minimal steric hindrance compared to the cyclopropyl-hydroxypropyl chain. Synthesis: Prepared via TBHP-mediated coupling of benzaldehyde and propan-2-amine (64% yield) .

N-(3-ethoxypropyl)-4-hydroxybenzamide (C₁₂H₁₇NO₃, MW = 223.27 g/mol) Key groups: Ethoxypropyl chain, 4-hydroxybenzamide core. Structural contrast: Ethoxy group increases lipophilicity vs. the target’s hydroxyl group. Properties: Higher molecular weight than N-isopropylbenzamide but lower than piperidine derivatives .

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-propylbenzamide (C₁₇H₂₆N₂O₃S, MW = 338.5 g/mol) Key groups: Piperidine ring with sulfonyl group, 4-propylbenzamide core. Application: Likely designed for targeted therapies (e.g., enzyme inhibition) .

Physicochemical and Functional Properties

Biological Activity

N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activity

The compound has been investigated for various biological properties, including:

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further exploration in the treatment of infections.

- Anticancer Potential : The compound is also being studied for its effects on cancer cell lines, with indications that it may inhibit cell proliferation through specific molecular interactions .

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors. The hydroxypropyl chain and cyclopropyl group are thought to enhance binding affinity to target proteins, thereby modulating their activity. The benzamide core further contributes to protein interactions, influencing their function and stability .

Antimicrobial Studies

Recent research has highlighted the compound's potential as an antimicrobial agent. A study demonstrated that derivatives with similar structural motifs exhibited significant activity against various microbial strains. For instance, compounds with cyclopropyl substitutions showed enhanced potency compared to their non-cyclopropyl counterparts.

Anticancer Studies

In cancer research, this compound has been evaluated for its ability to inhibit cancer cell growth. Table 1 summarizes the efficacy of this compound against different cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 4.8 | Cell cycle arrest |

| A549 (Lung Cancer) | 6.0 | Inhibition of proliferation |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A high-throughput screening of this compound analogues revealed that certain modifications increased antimicrobial activity against Staphylococcus aureus. The cyclopropyl group was identified as a critical component for enhancing efficacy. -

Case Study on Anticancer Activity :

In a study focusing on the inhibition of Plk1 (Polo-like kinase 1), a known target in cancer therapy, this compound was shown to disrupt the mitotic process in cancer cells, leading to reduced viability. This suggests its potential as an anticancer agent through targeting key regulatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.